Iodosyl

Biomimetic Oxidation Cytochrome P-450 Modeling Metalloporphyrin Catalysis

This polymeric hypervalent iodine(III) reagent, CAS 536-80-1, is essential for generating high‑valent metal‑oxo intermediates in cytochrome P‑450 biomimetic studies and chiral (salen)metal‑catalyzed asymmetric oxidations. Unlike monomeric PIDA/PIFA, its zigzag I‑O···I chain structure enables unique oxo‑transfer capacity. Ensure reproducible C–H hydroxylation, epoxidation, and alcohol oxidation by ordering ≥98% purity, stored at -20°C under argon.

Molecular Formula IO
Molecular Weight 142.904 g/mol
Cat. No. B1239551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodosyl
Molecular FormulaIO
Molecular Weight142.904 g/mol
Structural Identifiers
SMILES[O]I
InChIInChI=1S/IO/c1-2
InChIKeyAFSVSXMRDKPOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodosylbenzene (PhIO) for Research and Industrial Procurement: Hypervalent Iodine Oxidant Overview


Iodosylbenzene (PhIO, IUPAC: iodosylbenzene, CAS: 536-80-1), also known as iodosobenzene, is a hypervalent iodine(III) compound with the empirical formula C6H5IO and a molecular weight of 220.01 g mol−1 [1]. It appears as a colourless to yellowish amorphous solid and functions primarily as an oxo-transfer reagent in organic synthesis and coordination chemistry research [2]. In the solid state, PhIO exists as a polymeric zigzag chain of monomeric Ph-IO units linked by intermolecular, non-symmetric I-O···I bridges, a structural feature that governs its solubility, stability, and reactivity [3]. The compound is typically prepared via base hydrolysis of (diacetoxyiodo)benzene in yields of 75-93%, and it melts at 210 °C, although it is known to be thermally unstable and potentially explosive upon heating to this temperature [4][5].

Why Iodosylbenzene Cannot Be Simply Replaced by Other Hypervalent Iodine Reagents in Critical Oxidation Protocols


Iodosylbenzene is not a generic oxidant that can be interchanged with other hypervalent iodine(III) reagents without consequence. Its polymeric solid-state structure directly influences its solubility, reactivity, and handling, making it a distinct entity from monomeric analogues such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) [1]. Furthermore, iodosylbenzene acts as a terminal oxidant in metalloporphyrin and chiral metal complex catalysis, where it generates high-valent metal-oxo intermediates that alternative iodine(III) reagents often cannot efficiently produce [2]. Studies have shown that substituted iodosobenzene derivatives (e.g., phenyliodosyl diacetate or iodosobenzoic acid) exhibit near-zero yields in biomimetic cyclohexane oxygenation under conditions where iodosylbenzene is productive, underscoring that even minor structural modifications can abolish reactivity [3]. Additionally, iodosylbenzene's thermal instability and explosive potential at 210 °C necessitate specific storage and handling protocols that safer alternatives may not share—yet its unique oxo-transfer capacity in key catalytic systems justifies its continued use in research and industrial laboratories [4].

Quantitative Evidence Guide: How Iodosylbenzene Outperforms In-Class Analogs in Specific Oxidation Assays


Superior Oxygenation Yield in Biomimetic Cyclohexane Oxidation Compared to Substituted Iodosobenzene Derivatives

In a direct comparative study, iodosylbenzene (PhIO) exhibited a dramatically higher yield in the biomimetic monooxygenation of cyclohexane catalyzed by 5,10,15,20-tetraphenylporphinatoiron(III) chloride (TPPFe(III)Cl). In contrast, phenyliodosyl diacetate, phenyliodosyl tosylate, iodosobenzoic acid, and o-iodosobenzoic ester all gave cyclohexanol yields approaching zero under identical reaction conditions [1]. This head-to-head comparison demonstrates that even structurally related iodosyl compounds cannot substitute for PhIO in this prototypical P-450 model reaction.

Biomimetic Oxidation Cytochrome P-450 Modeling Metalloporphyrin Catalysis

Enables High Enantioselectivity in Asymmetric Alkane C–H Bond Oxidation: Up to 70% ee Achievable with Chiral (Salen)Mn(III) Catalysts

When employed as the terminal oxidant in combination with chiral (salen)manganese(III) complexes, iodosylbenzene mediates the asymmetric oxidation of symmetrical alkanes to optically active ketones with up to 70% enantiomeric excess (ee) [1]. This was the first catalytic asymmetric oxidation of alkanes bearing an asymmetric center at the α-position. Alternative hypervalent iodine reagents, such as iodosylmesitylene, yielded lower enantioselectivities (e.g., 48% ee for styrene epoxidation) under comparable conditions, while other iodine(III) oxidants have not been reported to achieve comparable C–H bond oxidation enantioselectivity [2].

Asymmetric Catalysis C–H Activation Enantioselective Synthesis

Achieves Quantitative Alcohol Oxidation at Room Temperature with Ru Complexes: 100% Conversion and Selectivity

Under mild, room-temperature conditions and using iodosylbenzene as the stoichiometric oxidant, ruthenium complexes such as Phen-Ru-Phen, Phen-Ru-Bipy, and Bipy-Ru-Quin catalyze the oxidation of aromatic and alkyl alcohols to the corresponding aldehydes or ketones with 100% conversion and 100% selectivity to the desired carbonyl product [1]. While similar alcohol oxidations can be achieved with alternative oxidants (e.g., PhI(OAc)₂), the attainment of simultaneous high conversion and high selectivity under such mild conditions is a distinctive performance characteristic of the Ru/PhIO system.

Alcohol Oxidation Ruthenium Catalysis Green Chemistry

Distinct Reaction Pathway in Sulfoxidation vs. Epoxidation: Direct Oxygen Transfer for Sulfides vs. Electron Transfer for Alkenes

Mechanistic investigations using an iron(III)-iodosylbenzene adduct, FeIII(OIPh), revealed that the oxidation of thioanisoles proceeds via a direct oxygen atom transfer pathway, evidenced by a linear free-energy relationship with ρ = −1.13 (stoichiometric) and ρ = −0.65 (catalytic) [1]. In contrast, epoxidation of styrenes follows a nonconcerted electron-transfer mechanism, as indicated by a slope of 2.02 (stoichiometric) in the logkrel vs. total substituent effect plot [2]. This mechanistic duality is specific to the FeIII-iodosylbenzene adduct and is not observed with other common hypervalent iodine oxidants like PhI(OAc)₂, which typically lack the capacity to form analogous metal-iodosylbenzene adducts that bypass the oxo-iron intermediate.

Mechanistic Studies Oxidation Catalysis Iron Complexes

Polymeric Solid-State Structure and Thermal Instability Dictate Specialized Handling and Storage Compared to Monomeric Analogues

Iodosylbenzene adopts a polymeric zigzag chain structure in the solid state, as determined by X-ray powder diffraction and EXAFS spectroscopy, in which monomeric Ph-IO units are linked by non-symmetric I-O···I bridges [1]. This polymeric architecture is directly responsible for its low solubility in most organic solvents and its thermal instability—the compound is known to explode at its melting point of 210 °C due to disproportionation into iodobenzene and iodylbenzene [2]. In contrast, substituted iodosyl compounds such as 1-iodosyl-4-methoxybenzene and 1-iodosyl-4-nitrobenzene exist in monomeric form in solution and exhibit different solubility and stability profiles [3]. These fundamental structural and safety differences mean that iodosylbenzene cannot be handled, stored, or formulated like other hypervalent iodine reagents.

Solid-State Chemistry Reagent Stability Safety and Handling

Higher Oxidizing Power than Substituted Iodosobenzene Derivatives in P-450 Model Reactions

A systematic investigation of substituted iodosobenzene derivatives in the TPPFe(III)Cl-catalyzed oxygenation of cyclohexane demonstrated that iodosobenzene (PhIO) is a much stronger oxidant than iodosobenzoic acid and o-iodosobenzoic ester, which gave yields of cyclohexanol near zero [1]. The electronic and steric effects of substituents on the iodosyl aromatic ring were linearly correlated with cyclohexanol yields, with unsubstituted iodosylbenzene exhibiting the highest reactivity. This quantitative structure–activity relationship confirms that the parent PhIO possesses optimal electronic properties for oxygen atom transfer in this biomimetic system.

Biomimetic Oxidation Cytochrome P-450 Metalloporphyrin Catalysis

Where Iodosylbenzene Delivers Unique Performance: Key Research and Industrial Application Scenarios


Biomimetic Cytochrome P-450 Model Studies

Iodosylbenzene is the terminal oxidant of choice for generating high-valent iron-oxo porphyrin intermediates that mimic the active species of cytochrome P-450 enzymes. It is essential in mechanistic studies of C–H bond hydroxylation and alkene epoxidation, where alternative hypervalent iodine reagents such as PhI(OAc)₂ or substituted iodosyl derivatives fail to produce significant oxidation yields. Procurement of high-purity iodosylbenzene is critical for reproducible biomimetic oxidation experiments [1][2].

Enantioselective C–H Bond Oxidation for Chiral Building Block Synthesis

In the presence of chiral (salen)manganese(III) or related transition metal complexes, iodosylbenzene enables the asymmetric oxidation of symmetrical alkanes and silyl ethers to optically active ketones with up to 70% ee. This application is particularly relevant to the pharmaceutical and agrochemical industries, where chiral building blocks are in high demand. Iodosylbenzene's capacity to support high enantioselectivity in challenging C–H activation reactions makes it an indispensable reagent for asymmetric synthesis workflows [3].

Room-Temperature Quantitative Alcohol Oxidation in Fine Chemical Synthesis

For laboratories and industrial processes requiring mild and selective alcohol oxidation, the ruthenium complex/iodosylbenzene system offers quantitative conversion and selectivity at room temperature. This protocol is advantageous for the synthesis of sensitive aldehydes and ketones that would degrade under harsher oxidative conditions, thereby improving yield and purity of pharmaceutical intermediates and fragrance compounds [4].

Mechanistic Investigations of Metal-Catalyzed Oxygen Transfer and Electron Transfer Pathways

The ability of iodosylbenzene to form discrete metal-iodosylbenzene adducts (e.g., FeIII(OIPh)) that can transfer oxygen atoms directly to sulfides while engaging in electron-transfer mechanisms with alkenes makes it a unique probe for mechanistic studies. Researchers investigating the fundamental steps of oxidation catalysis utilize PhIO to distinguish between concerted oxygen-atom transfer and stepwise electron-transfer pathways, insights that inform the design of more efficient catalytic systems [5].

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